(1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone
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Description
(1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H26FN3O3S and its molecular weight is 431.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
One study involved the synthesis of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, which were evaluated for in vitro antibacterial and antifungal activities. Some compounds in this series exhibited good antimicrobial activity against pathogenic bacterial and fungal strains, suggesting potential for further research in antimicrobial drug development (L. Mallesha & K. Mohana, 2014).
Imaging of the 5-HT2A Receptor
Another study focused on the synthesis, radiosynthesis, and in vivo evaluation of a related compound for visualization of the 5-HT2A receptor with SPECT imaging in mice. This research underscores the compound's utility in neuroimaging, particularly for investigating serotonin receptor dynamics (P. Blanckaert et al., 2005).
Novel Compounds with Biological Activities
Research on the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives containing arylthio/sulfinyl/sulfonyl groups resulted in compounds exhibiting favorable herbicidal and insecticidal activities. This highlights the compound's potential application in developing new agrochemicals (Baolei Wang et al., 2015).
Synthesis and Biological Activity of Analogues
Another study reported the synthesis of triazole analogues of piperazine, showing significant inhibition of bacterial growth. Such compounds could be explored further for their antimicrobial properties, offering a new direction for antibiotic development (A. Nagaraj et al., 2018).
Enantioselective Synthesis for Medical Applications
Research into enantioselective cycloaddition reactions provided a concise route to valuable sulfamate-fused 2,6-disubstituted piperidin-4-ones. This method could be instrumental in the synthesis of complex molecules for pharmaceutical applications, demonstrating the versatility of the core compound in drug synthesis (Yong Liu et al., 2013).
Properties
IUPAC Name |
[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3S/c23-19-6-8-21(9-7-19)30(28,29)26-12-10-18(11-13-26)22(27)25-16-14-24(15-17-25)20-4-2-1-3-5-20/h1-9,18H,10-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHZMMQJMHOWIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.